5-(Aminomethyl)-5-methylpyrrolidin-2-one

Medicinal Chemistry Peptidomimetics Conformational Analysis

Sourcing 5-(aminomethyl)-5-methylpyrrolidin-2-one demands strict structural authentication. The geminal C5 disubstitution enforces a conformational constraint unattainable with 4-substituted or N-substituted analogs, making it the definitive choice for introducing reproducible β/γ-turn mimics into peptidomimetics. Validated in Factor Xa programs yielding nanomolar IC50 inhibitors, this quaternary stereocenter scaffold directly enhances target selectivity and metabolic stability. Insist on the 5,5-disubstituted core; generic pyrrolidinone substitutes will compromise your SAR. Request analytical certification (HPLC, NMR) with every shipment.

Molecular Formula C6H12N2O
Molecular Weight 128.17
CAS No. 1314906-58-5
Cat. No. B3180147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-5-methylpyrrolidin-2-one
CAS1314906-58-5
Molecular FormulaC6H12N2O
Molecular Weight128.17
Structural Identifiers
SMILESCC1(CCC(=O)N1)CN
InChIInChI=1S/C6H12N2O/c1-6(4-7)3-2-5(9)8-6/h2-4,7H2,1H3,(H,8,9)
InChIKeyYEMHTMAJVSSDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-5-methylpyrrolidin-2-one (CAS 1314906-58-5) Chemical Procurement Specifications


5-(Aminomethyl)-5-methylpyrrolidin-2-one (CAS 1314906-58-5) is a conformationally restricted cyclic γ-amino acid analogue characterized by a 5,5-disubstituted pyrrolidin-2-one core . This scaffold incorporates a primary aminomethyl group at the C5 position and a methyl substituent geminal to it, creating a quaternary stereocenter within a rigid five-membered lactam framework. The compound is commercially supplied as the free base (CAS 1314906-58-5, MW 128.17) or its hydrochloride salt (CAS 1611473-81-4, MW 164.63) [1]. Its structural features render it a versatile building block for peptide backbone modification and for accessing conformationally defined pharmacophores in medicinal chemistry programs [2].

Why Generic Pyrrolidin-2-one Analogs Cannot Substitute for 5-(Aminomethyl)-5-methylpyrrolidin-2-one


Generic substitution among pyrrolidin-2-one derivatives is scientifically unjustified due to critical structural and pharmacological divergences. The geminal disubstitution at C5 in 5-(aminomethyl)-5-methylpyrrolidin-2-one enforces a unique conformational constraint, fixing the aminomethyl vector in a defined spatial orientation that is not achievable with 4-substituted or N-substituted analogs . Even closely related 5-aminomethyl-pyrrolidin-2-ones lacking the geminal methyl group (e.g., (R)-5-aminomethyl-pyrrolidin-2-one, CAS 173336-98-6) exhibit distinct molecular geometry and hydrogen-bonding capabilities . Patent and literature analyses confirm that 5,5-disubstituted derivatives demonstrate different activity profiles compared to their 4-substituted counterparts in nootropic and antihypoxic assays [1]. These distinctions are quantified in the comparative evidence presented in Section 3.

5-(Aminomethyl)-5-methylpyrrolidin-2-one: Quantitative Differentiation Data for Informed Procurement


Conformational Restriction: A Quantitative Comparison of 5,5-Disubstitution vs. 4-Substitution

The geminal disubstitution at C5 in 5-(aminomethyl)-5-methylpyrrolidin-2-one imposes a unique conformational restriction, locking the aminomethyl group in a specific spatial orientation. In contrast, 4-substituted pyrrolidin-2-ones lack this constraint, leading to greater conformational flexibility and undefined pharmacophore presentation . This structural feature is directly linked to differential biological activity in nootropic assays, as evidenced by the distinct efficacy profiles of 5-aminomethyl versus 4-aminomethyl derivatives in animal models of memory and hypoxia [1].

Medicinal Chemistry Peptidomimetics Conformational Analysis

Synthetic Accessibility: Comparative Yields and Purity for C5-Disubstituted vs. N-Substituted Pyrrolidinones

The synthesis of 5,5-disubstituted pyrrolidin-2-ones, such as 5-(aminomethyl)-5-methylpyrrolidin-2-one, is achieved via a Mannich-type reaction of 5-methylpyrrolidin-2-one with formaldehyde and ammonium chloride under acidic conditions, yielding the hydrochloride salt in >95% purity . In contrast, N-substituted analogs (e.g., 1-benzyl derivatives) require more complex multi-step syntheses with lower overall yields and often necessitate chromatographic purification, increasing cost and limiting scalability [1].

Organic Synthesis Process Chemistry Building Block Procurement

Commercial Availability and Purity Specifications: Target Compound vs. (R)-5-Aminomethyl-pyrrolidin-2-one

5-(Aminomethyl)-5-methylpyrrolidin-2-one is commercially available as both the free base (CAS 1314906-58-5) and the hydrochloride salt (CAS 1611473-81-4), with purities consistently >95% . In comparison, (R)-5-aminomethyl-pyrrolidin-2-one (CAS 173336-98-6), a chiral analog lacking the geminal methyl group, is offered primarily by specialist vendors with purities ranging from 95% to >98% but at a significantly higher cost due to the added complexity of enantioselective synthesis .

Chemical Procurement Supply Chain Quality Control

Patent Footprint and Commercial Viability: Comparative Analysis of C5-Disubstituted vs. N-Substituted Pyrrolidinones

The target compound and its hydrochloride salt are cited in over 31 patents, predominantly as key intermediates in the synthesis of Factor Xa inhibitors and other cardiovascular agents [1]. In contrast, N-substituted pyrrolidin-2-ones (e.g., piracetam analogs) are primarily associated with older nootropic patents and have a more limited, saturated patent landscape [2]. This indicates that 5-(aminomethyl)-5-methylpyrrolidin-2-one remains a relevant and commercially viable scaffold for modern drug discovery programs.

Intellectual Property Drug Discovery Commercial Viability

High-Impact Research and Industrial Applications for 5-(Aminomethyl)-5-methylpyrrolidin-2-one


Design and Synthesis of Conformationally Constrained Peptidomimetics

The rigid 5,5-disubstituted pyrrolidin-2-one core of 5-(aminomethyl)-5-methylpyrrolidin-2-one serves as an ideal β-turn or γ-turn mimetic in peptide backbones . Researchers synthesizing peptidomimetics for therapeutic applications (e.g., protease inhibitors, GPCR ligands) should prioritize this compound to introduce a defined, reproducible conformational constraint, thereby enhancing target selectivity and metabolic stability [1].

Medicinal Chemistry Optimization of Factor Xa Inhibitors

The aminomethyl-pyrrolidinone scaffold is a validated core in potent Factor Xa inhibitors . 5-(Aminomethyl)-5-methylpyrrolidin-2-one provides an optimal starting point for SAR studies, offering a favorable balance of synthetic accessibility and structural rigidity. Its use has been linked to compounds with nanomolar IC50 values in FXa inhibition assays [1].

Exploration of Nootropic and Neuroprotective Agents

Patent literature demonstrates that 5-aminomethyl-pyrrolidin-2-ones, including the target compound, exhibit nootropic and antihypoxic activity in vivo . For programs focused on cognitive enhancement or neuroprotection, this compound offers a differentiated chemical series compared to classical racetams, potentially enabling the development of agents with improved brain penetration and target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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